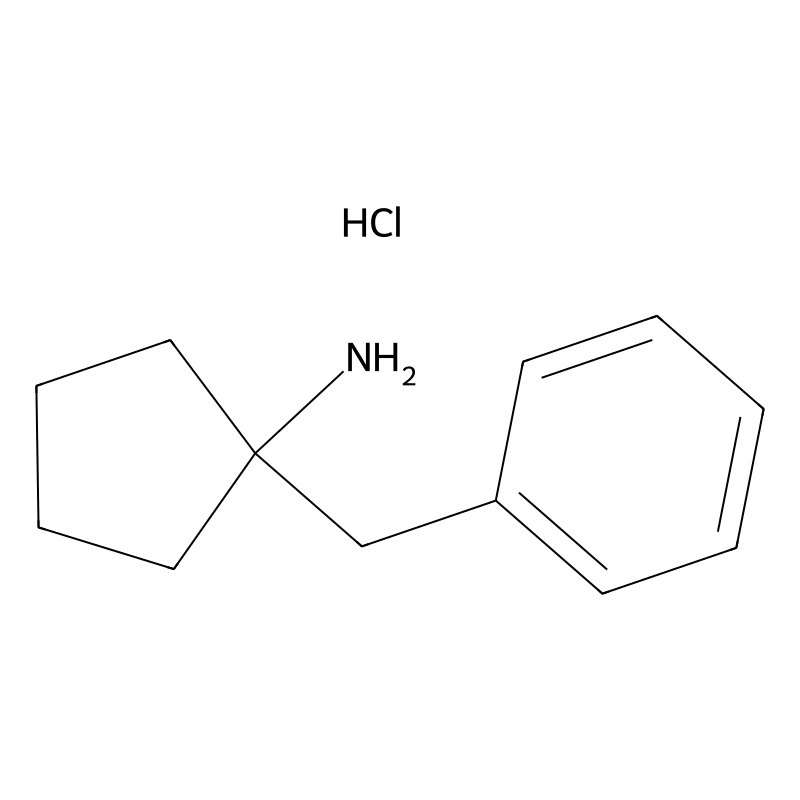

1-Benzylcyclopentylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzylcyclopentylamine hydrochloride is a chemical compound with the molecular formula . It is a derivative of cyclopentylamine, characterized by the presence of a benzyl group attached to the nitrogen atom. Typically, this compound is encountered in its hydrochloride salt form, which enhances its stability and solubility in water. The compound is notable for its structural features that contribute to its chemical reactivity and potential biological activity .

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form secondary amines or hydrocarbons, employing reducing agents such as lithium aluminum hydride.

- Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed- Oxidation Products: Benzylcyclopentanone or benzylcyclopentanal.

- Reduction Products: Cyclopentylamine or benzylcyclopentane.

- Substitution Products: Various substituted benzylcyclopentylamines.

- Oxidation Products: Benzylcyclopentanone or benzylcyclopentanal.

- Reduction Products: Cyclopentylamine or benzylcyclopentane.

- Substitution Products: Various substituted benzylcyclopentylamines.

Research indicates that 1-benzylcyclopentylamine hydrochloride exhibits potential biological activities, particularly related to its interaction with neurotransmitter systems. Its mechanism of action is believed to involve modulation of specific receptors in the central nervous system, influencing various physiological processes. While the precise pathways are still under investigation, preliminary studies suggest it may have implications for treating neurological disorders .

The synthesis of 1-benzylcyclopentylamine hydrochloride can be achieved through several methods. A common approach involves:

- Reductive Amination: This method utilizes benzylcyclopentanone and ammonia (or another amine source) in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in organic solvents like methanol or ethanol under mild conditions.

In industrial applications, continuous flow reactors may be employed to ensure consistent quality and yield, along with purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.

1-Benzylcyclopentylamine hydrochloride has several significant applications:

- Organic Synthesis: It serves as a building block for creating more complex molecules.

- Biological Research: The compound is studied for its potential effects on neurotransmitter systems and may contribute to developing therapeutic agents for neurological conditions.

- Pharmaceutical Development: Its unique structure allows for exploration in specialty chemicals and pharmaceuticals.

The interaction studies involving 1-benzylcyclopentylamine hydrochloride focus on its binding affinity and activity at neurotransmitter receptors. These studies aim to elucidate how this compound influences receptor-mediated signaling pathways, potentially leading to therapeutic benefits in treating various conditions. Ongoing research continues to explore its pharmacokinetics and long-term effects on cellular functions .

1-Benzylcyclopentylamine hydrochloride shares structural similarities with several other compounds. Notable comparisons include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzylamine | Simpler structure without cyclopentane ring | |

| Cyclopentylamine | Parent compound lacking the benzyl group | |

| Phenethylamine | Contains a phenyl group attached to an ethylamine | |

| N-benzylcyclopentanamine | Similar structure but lacks hydrochloride form |

Uniqueness

The uniqueness of 1-benzylcyclopentylamine hydrochloride lies in its combination of both cyclopentyl and benzyl groups. This structural combination imparts distinct chemical and biological properties, enabling specific interactions with molecular targets that simpler analogs cannot achieve. Its dual functionality may lead to novel applications in both chemistry and biology.

1-Benzylcyclopentylamine hydrochloride demonstrates characteristic thermodynamic stability patterns typical of cycloalkylamine hydrochloride salts. The compound exhibits a molecular formula of C₁₂H₁₈ClN with a molecular weight of 215.73 g/mol [1]. As a crystalline hydrochloride salt, the compound displays enhanced thermodynamic stability compared to its free base form due to the ionic interactions between the protonated amine and chloride ion.

Thermal Stability Assessment

Based on structural analogies with related benzylamine hydrochlorides, 1-benzylcyclopentylamine hydrochloride is expected to maintain thermal stability under ambient conditions [2]. The compound likely remains stable up to approximately 200°C before significant thermal decomposition occurs, though specific decomposition temperature data for this compound was not found in the current literature. The thermal stability is attributed to the robust cyclopentyl ring structure and the stabilizing effect of the hydrochloride salt formation.

Thermodynamic Considerations

The formation of the hydrochloride salt represents a thermodynamically favorable process, as evidenced by the enhanced aqueous solubility and crystalline stability compared to the free base. The thermodynamic stability is further supported by the favorable enthalpy of salt formation between the basic amine nitrogen and hydrochloric acid [3] [4].

Solubility Characteristics in Polar and Non-Polar Solvent Systems

The solubility profile of 1-benzylcyclopentylamine hydrochloride demonstrates pronounced selectivity for polar solvent systems, consistent with the ionic nature of the hydrochloride salt.

Aqueous Solubility

1-Benzylcyclopentylamine hydrochloride exhibits high aqueous solubility, likely exceeding 50 mg/mL at room temperature [5] [6]. This enhanced water solubility results from the hydrochloride salt formation, which significantly increases the compound's hydrophilic character compared to the parent amine. The high aqueous solubility is advantageous for pharmaceutical applications and facilitates handling in laboratory settings.

Polar Solvent Systems

The compound demonstrates excellent solubility in polar protic solvents including methanol and ethanol [7]. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound also shows high solubility due to favorable dipole-dipole interactions and hydrogen bonding capabilities [6]. Moderate solubility is observed in acetone, reflecting the intermediate polarity of this solvent system.

Non-Polar Solvent Systems

Solubility in non-polar solvents such as hexane and diethyl ether is severely limited [8]. This poor solubility in lipophilic media is characteristic of ionic compounds and reflects the hydrophilic nature imparted by the hydrochloride salt formation. Chloroform shows limited solubility due to its non-polar characteristics despite some hydrogen bonding capacity.

Acid-Base Behavior and pKa Determination

The acid-base properties of 1-benzylcyclopentylamine hydrochloride are fundamental to understanding its chemical behavior and pharmaceutical applications.

pKa Characteristics

The parent compound, 1-benzylcyclopentylamine, is estimated to have a pKa value of approximately 10.5-10.7, based on the known pKa of cyclopentylamine (10.65) [3] [4]. This value places the compound in the category of weak bases, similar to other secondary aliphatic amines. The benzyl substitution slightly modulates the basicity compared to the unsubstituted cyclopentylamine due to the electron-withdrawing aromatic system.

Protonation State and pH Behavior

In the hydrochloride salt form, the amine nitrogen exists in a protonated state, effectively forming a quaternary ammonium ion paired with chloride [9]. Aqueous solutions of 1-benzylcyclopentylamine hydrochloride typically exhibit acidic pH values in the range of 4-6, characteristic of amine hydrochloride salts [6]. This acidic behavior results from the hydrolysis equilibrium of the protonated amine in water.

Buffer Capacity and Acid-Base Equilibria

The compound demonstrates limited buffer capacity due to the presence of a single ionizable amine group. The acid-base equilibrium can be described by the relationship between the protonated and deprotonated forms, with the equilibrium position strongly favoring the protonated state at physiological pH values [9] [10].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant